molecular formula C5H9N5 B13116098 4-(1-Methylhydrazinyl)pyrimidin-2-amine

4-(1-Methylhydrazinyl)pyrimidin-2-amine

Cat. No.: B13116098
M. Wt: 139.16 g/mol
InChI Key: SRPCKYZVUUKUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methylhydrazinyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methylhydrazinyl group at the 4-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylhydrazinyl)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with methylhydrazine under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylhydrazinyl group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylhydrazinyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

4-(1-Methylhydrazinyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Methylhydrazinyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Hydrazinyl)pyrimidin-2-amine: Similar structure but lacks the methyl group.

    4-(1-Methylhydrazinyl)pyrimidin-2-thiol: Contains a thiol group instead of an amino group.

    4-(1-Methylhydrazinyl)pyrimidin-2-ol: Contains a hydroxyl group instead of an amino group

Uniqueness

4-(1-Methylhydrazinyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylhydrazinyl and amino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

IUPAC Name

4-[amino(methyl)amino]pyrimidin-2-amine

InChI

InChI=1S/C5H9N5/c1-10(7)4-2-3-8-5(6)9-4/h2-3H,7H2,1H3,(H2,6,8,9)

InChI Key

SRPCKYZVUUKUEC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC(=NC=C1)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.